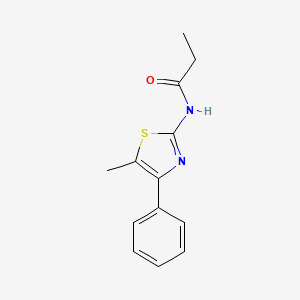

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy. For instance, compounds with specific substitutions on the phenyl group demonstrated significant protective effects in electroshock seizure models .

| Compound | Effective Dose (mg/kg) | Activity Type |

|---|---|---|

| Compound 1 | 20 | Anticonvulsant |

| Compound 2 | 24.38 | Anticonvulsant |

| Compound 3 | 88.23 | Anticonvulsant |

Anticancer Properties

Thiazole derivatives have shown promising anticancer activity against various cancer cell lines. For example, this compound and its analogs have been tested against human glioblastoma and melanoma cells, showing significant cytotoxic effects. The presence of specific substituents on the thiazole ring correlates with enhanced activity .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| U251 (glioblastoma) | 10–30 | Thiazole derivative |

| WM793 (melanoma) | <50 | Thiazole derivative |

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. Research indicates that this compound exhibits varying degrees of antibacterial activity depending on its structural modifications. Compounds with phenyl and furan substituents have shown enhanced effectiveness against bacterial strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

Structure Activity Relationship Studies

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the thiazole and phenyl rings have been systematically studied to identify which alterations lead to improved efficacy in anticonvulsant and anticancer activities .

Key Findings:

- Electron-withdrawing groups on the phenyl ring enhance anticonvulsant properties.

- Hydrophobic substitutions improve cytotoxicity against cancer cells.

Case Study 1: Anticonvulsant Efficacy

A study synthesized a series of thiazole derivatives and evaluated their anticonvulsant effects in animal models. The most potent compound exhibited a median effective dose significantly lower than standard medications, indicating its potential as a therapeutic agent for epilepsy .

Case Study 2: Anticancer Screening

In another investigation, a library of thiazole derivatives was screened against multiple cancer cell lines. One compound demonstrated selective cytotoxicity towards melanoma cells, suggesting that further development could lead to new cancer therapies .

Mécanisme D'action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Activité Biologique

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and neuroprotective properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2OS, with a molecular weight of approximately 274.38 g/mol. The compound features a thiazole ring, which is known for its various biological activities, including antimicrobial and anticancer effects.

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for antibiotic development.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cell cycle progression .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 ± 2 |

| MCF-7 | 20 ± 3 |

| A549 | 10 ± 1 |

3. Neuroprotective Effects

In addition to its antibacterial and anticancer properties, this compound has shown promise in neuroprotection studies. It has been evaluated for its ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Table 3: Neuroprotective Activity in PC12 Cells

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| Control | 100% |

| 10 | 85% |

| 20 | 70% |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the thiazole ring interacts with various biological targets:

- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It is suggested that the compound induces apoptosis through DNA damage and modulation of apoptotic pathways involving Bcl-2 family proteins .

- Neuroprotective Mechanism : The compound may exert antioxidant effects by scavenging free radicals and inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

- Antibacterial Study : A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic agent.

- Cancer Research : In vitro tests showed that the compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines compared to untreated controls.

- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide in PC12 cells, treatment with this compound resulted in a significant increase in cell survival rates compared to controls.

Propriétés

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-3-11(16)14-13-15-12(9(2)17-13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTCUIPIWORLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.